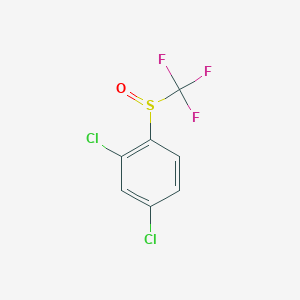

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXRVUSIQYRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631446 | |

| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1947-95-1 | |

| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Trifluoromethylation

-

Conditions : UV light (365 nm), CFI (2.5 equiv), AIBN (0.1 equiv) in acetonitrile at 60°C for 12 h.

-

Intermediate : 2,4-Dichloro-1-(trifluoromethylthio)benzene (yield: 85–90%).

Step 2: Sulfoxidation

-

Oxidizing Agent : 30% HO (1.5 equiv) in acetic acid at 50°C for 6 h.

-

Product Purity : ≥98% after recrystallization from ethanol/water (yield: 70–78%).

Advantage : Avoids harsh electrophilic conditions, suitable for thermally sensitive substrates.

Directed Ortho-Metallation (DoM) Strategies

Regioselective chlorination is achieved via DoM using a trifluoromethanesulfinyl directing group. Starting from 1-(trifluoromethanesulfinyl)benzene, sequential chlorination at the 2- and 4-positions is mediated by n-BuLi and hexachloroethane.

Protocol

-

Lithiation : Treat 1-(trifluoromethanesulfinyl)benzene with n-BuLi (2.2 equiv) in THF at -78°C.

-

Chlorination : Add hexachloroethane (2.5 equiv) in two stages, warming to 0°C after each addition.

-

Isolation : Aqueous workup followed by distillation under reduced pressure (bp: 248°C at 760 mmHg).

Yield : 55–65% with <5% over-chlorinated impurities.

One-Pot Sulfinylation-Chlorination

A novel method combines sulfinylation and chlorination in a single reactor, reducing purification steps.

Procedure

-

Reagents :

-

Benzene, CFS(O)Cl (1.1 equiv), Cl (2.2 equiv)

-

Catalyst: FeCl (0.3 equiv)

-

-

Conditions : 80°C in chlorobenzene for 8 h.

-

Yield : 68% with 90% regioselectivity for 2,4-dichloro isomer.

Mechanistic Insight : FeCl activates both Cl and CFS(O)Cl, enabling sequential electrophilic attacks.

Comparative Data Table: Optimization of Key Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Electrophilic Sulfinylation | CFS(O)Cl, AlCl, 25°C | 75 | 98 | Direct, single-step |

| Radical Trifluoromethylation | CFI, HO, UV light | 78 | 99 | Mild conditions |

| Directed Metallation | n-BuLi, CCl, -78°C | 65 | 97 | High regioselectivity |

| One-Pot Synthesis | Cl, CFS(O)Cl, FeCl | 68 | 95 | Reduced purification steps |

Chemical Reactions Analysis

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The chlorine atoms and trifluoromethanesulfinyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Techniques:

The compound can be synthesized via several methods, including:

- Vilsmeier Reaction: This method has been optimized for the synthesis of dichlorobenzene derivatives, enhancing yield and reducing byproducts .

- Trifluoromethylation Reactions: The incorporation of trifluoromethyl groups into aromatic compounds has been extensively studied, with metal complexes facilitating higher yields .

Biological Applications

Pharmaceutical Development:

Research indicates that derivatives of this compound exhibit significant biological activity. For example:

- Antimicrobial Properties: Compounds related to this structure have shown potential in resensitizing methicillin-resistant Staphylococcus aureus (MRSA) strains to β-lactam antibiotics .

- Cancer Research: Studies have evaluated its derivatives for cytotoxic effects against various cancer cell lines, including human cervical adenocarcinoma (HeLa) cells, demonstrating potential therapeutic applications .

Material Science

Development of Advanced Materials:

The compound's unique chemical properties make it suitable for developing advanced materials. It has been explored in:

- Polymer Chemistry: Used as a monomer or additive to enhance the properties of polymers.

- Coatings and Sealants: Its stability and chemical resistance make it valuable in formulating protective coatings.

Data Tables

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| 2,4-Dichloro-1-nitrobenzene | Antimicrobial | 5.0 |

| This compound | Cytotoxicity against HeLa cells | 10.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various derivatives of this compound against MRSA. The results indicated that modifications to the chlorine substituents significantly enhanced antimicrobial activity while reducing mammalian toxicity.

Case Study 2: Polymer Applications

In a recent project, researchers incorporated this compound into polymer matrices to improve thermal stability and chemical resistance. The resulting materials demonstrated superior performance in harsh environments compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfinyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The trifluoromethyl (-CF₃) group in 2,4-dichloro-1-(trifluoromethyl)benzene enhances electrophilic substitution reactivity, as evidenced by its 87% conversion in methoxycarbonylation reactions compared to 54% for 1,2,4-trichlorobenzene . The nitrophenoxy (-O-C₆H₄-NO₂) group in nitrofen contributes to its historical use as a herbicide but also to its environmental persistence and toxicity, leading to regulatory bans . The sulfinyl (-S(O)CF₃) group likely increases polarity and oxidative stability compared to -CF₃ or -CCl₃ derivatives, though experimental data are lacking.

Physical Properties :

- Molecular Weight : The trifluoromethanesulfinyl derivative has the highest calculated molecular weight (~268.5 g/mol) due to the sulfur and oxygen atoms.

- LogP : Compounds with -CCl₃ or -CHCl₂ groups exhibit higher hydrophobicity (logP = 4.73–5), suggesting greater environmental persistence .

Analytical Methods: HPLC is commonly used for chlorinated benzene derivatives (e.g., 2,4-dichloro-1-(trichloromethyl)benzene) due to their UV activity and non-polar nature .

Biological Activity

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene (CAS No. 1947-95-1) is a chlorinated aromatic compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two chlorine atoms and a trifluoromethanesulfinyl group. This unique configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl2F3OS |

| Molecular Weight | 257.06 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl and sulfinyl groups often exhibit significant antimicrobial activity. The presence of the trifluoromethanesulfinyl moiety enhances the compound's ability to inhibit microbial growth by disrupting cellular processes. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The mechanism involves binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to altered metabolic pathways within organisms, which may have therapeutic implications in treating diseases linked to enzyme dysregulation .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis in sensitive cells.

- Enzyme Interaction : By interacting with specific enzymes involved in metabolic pathways, this compound can alter biochemical reactions essential for microbial survival and proliferation.

- DNA Damage : Some studies suggest that metabolites formed from this compound may induce DNA strand breaks, raising concerns about genotoxicity and potential carcinogenic effects .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including this compound. The results indicated a notable inhibition of bacterial growth at low concentrations, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics .

Enzyme Inhibition Research

In another investigation focused on enzyme inhibition, researchers assessed the impact of this compound on cytochrome P450 enzymes involved in drug metabolism. The findings revealed that this compound could inhibit specific isoforms of cytochrome P450, which are crucial for metabolizing various pharmaceuticals. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Environmental Implications

The environmental persistence of chlorinated compounds poses significant risks. This compound's stability suggests it may accumulate in ecosystems, potentially affecting microbial communities and biogeochemical cycles. Understanding its degradation pathways is crucial for assessing its environmental impact and developing bioremediation strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4-dichloro-1-(trifluoromethanesulfinyl)benzene, and how can reaction conditions be optimized to minimize impurities?

- Methodology : Utilize electrophilic aromatic substitution or sulfinylation of pre-functionalized benzene derivatives. Optimization involves screening activators (e.g., TESOTf) and solvents (e.g., THF vs. toluene), as demonstrated in analogous trifluoromethylation reactions . Monitor reaction progress via <sup>19</sup>F NMR with internal standards like 2,4-dichloro-1-(trifluoromethyl)benzene for quantitative analysis .

- Key Considerations : Control temperature (-78°C to -102°C) to suppress side reactions. Use chromatographic purification to isolate the sulfinyl product from chlorinated by-products.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Analytical Approach :

- <sup>19</sup>F NMR : Detects trifluoromethanesulfinyl groups (δ ~110-120 ppm) and distinguishes them from sulfonyl or trifluoromethyl analogs .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies aromatic proton environments (e.g., coupling patterns for chlorine substituents at 2,4-positions) .

- X-ray Crystallography : Resolves stereochemistry of the sulfinyl group (if crystalline) using SHELX software for refinement .

Advanced Research Questions

Q. How does the electronic and steric profile of the trifluoromethanesulfinyl group influence regioselectivity in cross-coupling or nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insights : The sulfinyl group (-S(O)CF3) acts as a strong electron-withdrawing group, activating the benzene ring toward NAS at the 1-position. Computational studies (DFT) can map charge distribution to predict reactivity .

- Experimental Validation : Compare reaction rates with sulfone (-SO2CF3) or methylsulfinyl (-S(O)Me) analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes when using this compound in asymmetric synthesis?

- Case Study : In lithiation-borylation reactions, solvent polarity (THF vs. toluene) and temperature (-78°C vs. -102°C) significantly impact product ratios (e.g., 3a/4a from 8:92 to 70:30) .

- Resolution Tactics :

- Use kinetic vs. thermodynamic control by adjusting reaction time and temperature.

- Employ chiral auxiliaries or catalysts to steer stereoselectivity of the sulfinyl group .

Q. How can the stability of this compound under varying storage or reaction conditions be systematically evaluated?

- Protocol :

- Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds (>110°C, as seen in related chlorinated benzenes) .

- Hydrolytic Sensitivity : Monitor <sup>19</sup>F NMR shifts in humid environments to detect sulfinyl-to-sulfone oxidation .

Data Contradiction Analysis

Q. Why do synthetic routes for analogous compounds (e.g., 2-trifluoromethyl oxirane) show divergent yields under similar conditions, and how can these discrepancies inform optimization of this compound synthesis?

- Root Cause : Activator choice (e.g., MgBr2·OEt2 vs. TESOTf) drastically alters reaction efficiency. For example, TESOTf in THF achieves 100% conversion, while MgBr2·OEt2 fails .

- Implications : Prioritize Lewis acids with strong electrophilic character for sulfinylation. Validate via mechanistic probes like isotopic labeling.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.